(1-Furan-2-yl-but-3-enyl)-phenethyl-amine
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Overview
Description
(1-Furan-2-yl-but-3-enyl)-phenethyl-amine is an organic compound that features a furan ring, a but-3-enyl chain, and a phenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine typically involves the reaction of furan derivatives with phenethylamine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where a furan derivative is coupled with a phenethylamine derivative in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(1-Furan-2-yl-but-3-enyl)-phenethyl-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The double bonds in the but-3-enyl chain can be reduced to form saturated derivatives.
Substitution: The phenethylamine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated butyl derivatives.
Substitution: Halogenated or nitrated phenethylamine derivatives.
Scientific Research Applications
(1-Furan-2-yl-but-3-enyl)-phenethyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine involves its interaction with specific molecular targets and pathways. The phenethylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the furan ring may participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine: Similar structure with a thiophene ring instead of a phenethylamine moiety.
(1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine: Contains a methoxy group on the phenyl ring.
Benzyl-(1-Furan-2-yl-but-3-enyl)-amine: Features a benzyl group instead of a phenethylamine moiety.
Uniqueness
(1-Furan-2-yl-but-3-enyl)-phenethyl-amine is unique due to its combination of a furan ring, a but-3-enyl chain, and a phenethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(furan-2-yl)-N-(2-phenylethyl)but-3-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-7-15(16-10-6-13-18-16)17-12-11-14-8-4-3-5-9-14/h2-6,8-10,13,15,17H,1,7,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENSQFIUVKVMOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CO1)NCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389914 |
Source
|
Record name | (1-Furan-2-yl-but-3-enyl)-phenethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-82-3 |
Source
|
Record name | (1-Furan-2-yl-but-3-enyl)-phenethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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